molecular formula C11H13ClO3S B2591488 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride CAS No. 1384429-64-4

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride

Cat. No.: B2591488
CAS No.: 1384429-64-4
M. Wt: 260.73
InChI Key: GERAQQCBZHYOHY-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Safety and Hazards

The safety information available indicates that this compound should be handled with care. The safety pictograms GHS05 and GHS07 are associated with this compound, indicating that it may cause skin corrosion/burns/eye damage and may be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2,2-Dimethylpropanoyl)benzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, the reaction with an amine would yield a sulfonamide, while the reaction with an alcohol would produce a sulfonate ester .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dimethylpropanoyl)benzenesulfonyl fluoride
  • 4-(2,2-Dimethylpropanoyl)benzenesulfonyl bromide
  • 4-(2,2-Dimethylpropanoyl)benzenesulfonyl iodide

Uniqueness

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride is unique due to its specific reactivity and the types of reactions it can undergo. The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, allowing for a wide range of chemical transformations . This reactivity is not as pronounced in its fluoride, bromide, or iodide counterparts, making the chloride derivative particularly valuable in synthetic chemistry .

Properties

IUPAC Name

4-(2,2-dimethylpropanoyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c1-11(2,3)10(13)8-4-6-9(7-5-8)16(12,14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERAQQCBZHYOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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